molecular formula C15H17N3O B2789377 1-allyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 881431-04-5

1-allyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No. B2789377
M. Wt: 255.321
InChI Key: WQXGFUUFMCSDBK-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Benzimidazole is a dicyclic organic scaffold having imidazole attached with a benzene ring . These structures are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .

Safety And Hazards

The safety and hazards of a compound depend on its specific structure. While some imidazole and benzimidazole derivatives are used in commercially available drugs , others may have different safety profiles. The specific safety and hazards of “1-allyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one” are not available in the literature I have access to.

properties

IUPAC Name

4-(1-methylbenzimidazol-2-yl)-1-prop-2-enylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-3-8-18-10-11(9-14(18)19)15-16-12-6-4-5-7-13(12)17(15)2/h3-7,11H,1,8-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXGFUUFMCSDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-allyl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

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